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Recombinant Protein A/G, His

Cat. No.: B1558846
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Immunoglobulin-Binding Proteins in Biotechnology and Biomedical Research

Immunoglobulin-binding proteins (IBPs) are crucial tools in the fields of biotechnology and biomedical research. biorxiv.orgbiorxiv.org These proteins, originally identified on the surface of pathogenic bacteria like Staphylococcus aureus (Protein A) and Streptococcus species (Protein G), play a vital role in the bacteria's ability to evade the host's immune system. biorxiv.orgbiorxiv.org Their significance in research stems from their specific and strong affinity for immunoglobulins (antibodies), particularly the IgG class. biorxiv.orgbio-rad.com This interaction, which primarily occurs with the Fc (fragment crystallizable) region of the antibody, does not interfere with the antigen-binding sites, making IBPs invaluable for various applications. biorxiv.orgbiorxiv.orgmdpi.com

The primary application of IBPs is in the purification of antibodies. biorxiv.orgmdpi.comabcam.com Affinity chromatography, a method that relies on the specific binding between a molecule and a ligand, is widely used for this purpose. abcam.comnews-medical.net By immobilizing IBPs like Protein A or Protein G onto a solid support (such as agarose (B213101) beads or magnetic beads), researchers can efficiently capture antibodies from complex mixtures like serum, ascites fluid, or cell culture supernatants. bio-rad.comabcam.comgenscript.com This technique allows for the isolation of highly pure antibodies, which are essential for a multitude of downstream applications, including diagnostics, therapeutics, and basic research. abcam.combiotechnology.kiev.ua

Beyond purification, IBPs are also instrumental in the detection and quantification of antibodies in various immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting. prospecbio.com In these assays, IBPs can be conjugated to reporter molecules (e.g., enzymes, fluorescent dyes) to detect the presence of specific antibodies bound to a target antigen. excli.de This broad utility has made IBPs, both in their native and recombinant forms, indispensable reagents in modern life science research. biorxiv.orgbiorxiv.org

Evolution and Design of Chimeric Recombinant Antibody-Binding Proteins

The natural properties of bacterial IBPs, while powerful, have been further enhanced through genetic engineering to create chimeric recombinant proteins with improved or novel functionalities. mdpi.comexcli.de The evolution of these engineered proteins has been driven by the need for reagents with broader binding specificities, increased affinity, and enhanced stability. abcam.comprospecbio.com

A prime example of this evolution is the development of recombinant Protein A/G. prospecbio.com This chimeric protein combines the IgG-binding domains of both Protein A and Protein G. prospecbio.combiocompare.com Protein A and Protein G, while both binding to the Fc region of IgG, exhibit different affinities for various IgG subclasses and species. bio-rad.comneb.com For instance, Protein A binds well to human IgG1, IgG2, and IgG4, but poorly to IgG3, whereas Protein G binds to all four human IgG subclasses. bio-rad.com By fusing the functional domains of both proteins into a single polypeptide chain, a chimeric protein with a broader binding profile than either of its parent molecules is created. abcam.comprospecbio.com

The design of these chimeric proteins often involves the removal of non-essential or problematic domains present in the native proteins. abcam.comprospecbio.com For example, the albumin-binding domain and cell wall-binding regions are typically eliminated from recombinant versions of Protein G and Protein A/G to maximize the specific binding to IgG. abcam.comprospecbio.com

Furthermore, the addition of affinity tags, such as a polyhistidine-tag (His-tag), represents another key aspect of the design of modern recombinant proteins. excli.deabcam.com A His-tag is a sequence of several histidine residues added to the N- or C-terminus of a protein. abcam.comkendallscientific.com This tag allows for easy purification of the recombinant protein itself using immobilized metal affinity chromatography (IMAC). abcam.comexcli.de It can also serve as a detection tag in various assays. abcam.com The ability to genetically manipulate and combine functional domains from different proteins has led to a new generation of versatile tools for antibody manipulation and research. excli.denih.gov

Overview of Recombinant Protein A/G, His in Contemporary Research

This compound is a genetically engineered protein that has become a cornerstone in contemporary biomedical research due to its enhanced properties for antibody binding and purification. prospecbio.com This chimeric protein is constructed by fusing the IgG-binding domains of Protein A and Protein G, and incorporating a polyhistidine-tag (His-tag). abcam.comprospecbio.com

The key advantage of Recombinant Protein A/G is its expanded binding specificity for a wider range of immunoglobulin isotypes and species compared to either Protein A or Protein G alone. prospecbio.com For example, a typical Recombinant Protein A/G can be composed of five IgG-binding domains from Protein A and three from Protein G. abcam.comprospecbio.com This combination allows it to bind effectively to human IgG1, IgG2, IgG3, and IgG4, as well as various IgG subclasses from mouse, rat, and other mammals. prospecbio.com

The inclusion of a His-tag, typically a sequence of six histidine residues at the N- or C-terminus, provides a convenient handle for both the purification of the Recombinant Protein A/G itself and for its detection. excli.deabcam.com The His-tag facilitates purification via immobilized metal affinity chromatography (IMAC) and allows for detection using anti-His-tag antibodies. abcam.comabcam.com

In research, this compound is primarily utilized in affinity chromatography for the purification of monoclonal and polyclonal antibodies. abcam.comprospecbio.com It is also widely used in immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) assays to isolate specific proteins from complex mixtures. genscript.com The high affinity and broad specificity of this compound make it a versatile and efficient tool for a wide array of immunological applications.

Properties of this compound

Property Description Source(s)
Composition Genetically engineered fusion of IgG-binding domains of Protein A and Protein G with a polyhistidine (His) tag. abcam.comprospecbio.com
Binding Specificity Binds to a broad range of IgG subclasses from various species, including human, mouse, and rat. prospecbio.com
Affinity Tag The His-tag allows for purification of the protein via Immobilized Metal Affinity Chromatography (IMAC) and for detection. abcam.comexcli.deabcam.com
Molecular Weight Varies depending on the specific construct, but a common version has a molecular mass of approximately 56.9 kDa. prospecbio.com
Applications Primarily used for antibody purification, immunoprecipitation, and other immunoassays. abcam.comgenscript.comprospecbio.com

Binding Affinity of Protein A and Protein G to Different Immunoglobulins

Species Immunoglobulin Binding to Protein A Binding to Protein G
Human IgG (normal) ++++ ++++
IgG1 ++++ ++++
IgG2 ++++ ++++
IgG3 - ++++
IgG4 +++ ++++
IgM - -
IgA - -
IgD - -
Mouse IgG1 + ++++
IgG2a ++++ ++++
IgG2b +++ +++
IgG3 ++ +++
Rat IgG1 - +
IgG2a - ++++
IgG2b - ++
IgG2c + ++

Data sourced from multiple references. bio-rad.comprospecbio.comneb.com The number of "+" indicates the relative strength of binding.

Properties

Key on ui aa sequence

MNAAQHDEAQ QNAFYQVLNM PNLNADQRNG FIQSLKDDPS QSANVLGEAQ KLNDSQAPKA DAQQNNFNKD QQSAFYEILN MPNLNEAQRN GFIQSLKDDP SQSTNVLGEA KKLNESQAPK ADNNFNKEQQ NAFYEILNMP NLNEEQRNGF IQSLKDDPSQ SANLLSEAKK LNESQAPKAD NKFNKEQQNA FYEILHLPNL NEEQRNGFIQ SLKDDPSQSA NLLAEAKKLN DAQAPKADNK FNKEQQNAFY EILHLPNLTE EQRNGFIQSL KDDPSVSKEI LAEAKKLNDA QAPKEEDSLE GSGSGTYKLI LNGKTLKGET TTEAVDAATA EKVFKQYAND NGVDGEWTYD DATKTFTVTE KPEVIDASEL TPAVTTYKLV INGKTLKGET TTEAVDAATA EKVFKQYAND NGVDGEWTYD DATKTFTVTE KPEVIDASEL TPAVTTYKLV INGKTLKGET TTKAVDAETA EKAFKQYAND NGVDGVWTYD DATKTFTVTE KLAAALEHHH HHH.

formulation

Sterile Filtered White lyophilized (freeze-dried) powder.Protein-A/G was lyophilized without any additives.

Key on ui product background

Protein A/G is a recombinant fusion protein that combines IgG binding domains of both Protein A and Protein G. Protein A/G contains four Fc binding domains from Protein A and two from Protein G, yielding a final mass of 50,460 daltons. The binding of Protein A/G is less pH-dependent than Protein A, but otherwise has the additive properties of Protein A and G.

Key on ui product memo

Protein-A/G, His; Recombinant Protein A/G, His Tag

Key on ui product type

Protein/Antibody Purification

Purity

Greater than 96.0% as determined by (a) Analysis by RP-HPLC. (b) Analysis by SDS-PAGE.

source

E.coli

storage

Lyophilized Protein-A/G although stable at room temperature for 3 weeks, should be stored desiccated below -18°C. Upon reconstitution Protein-A/G should be stored at 4°C between 2-7 days and for future use below -18°C. For long term storage it is recommended to add a carrier protein (0.1% HSA or BSA).  Please prevent freeze-thaw cycles.

usage

For Research Use Only

Origin of Product

United States

Recombinant Protein A/g, His: Design and Engineering

Genetic Construction and Structural Domains of Recombinant Protein A/G

The design of Recombinant Protein A/G involves a meticulous selection and fusion of specific functional domains from Protein A and Protein G. This genetic engineering approach aims to combine the desirable IgG binding characteristics of both proteins into a single, highly versatile molecule.

Integration of Staphylococcus aureus Protein A IgG-Binding Domains

Protein A, a surface protein from Staphylococcus aureus, is composed of five homologous IgG-binding domains (E, D, A, B, and C). wikipedia.orgbiorxiv.org Each of these domains is capable of binding to the Fc region of IgG molecules from a variety of mammalian species. wikipedia.orgnih.gov In the construction of Recombinant Protein A/G, multiple IgG-binding domains from Protein A are typically included. For instance, some constructs incorporate the E, D, a, B, and C domains. prospecbio.com These domains are known to fold into a stable three-helix bundle structure. wikipedia.org The primary binding site for Protein A on IgG is located on the Fc region, specifically between the CH2 and CH3 domains. wikipedia.org

Integration of Streptococcal Protein G IgG-Binding Domains

Protein G, found on the cell surface of certain Streptococcus species, also possesses potent IgG-binding capabilities. Its C-terminal region contains repeated IgG-binding domains. embopress.orgresearchgate.net Structural studies have revealed that these domains from Protein G also bind to the Fc region of IgG, but at a different site than Protein A, involving the CH1 domain. nih.gov Recombinant Protein A/G constructs often incorporate two or three of these IgG-binding domains from Protein G, such as the C1, C2, and C3 domains. prospecbio.comembopress.org This integration of Protein G domains expands the range of IgG subclasses and species that the recombinant protein can bind to. thermofisher.com

Strategic Removal of Non-Specific Binding Regions

A crucial aspect of engineering Recombinant Protein A/G is the deliberate exclusion of domains that could lead to non-specific binding. novusbio.comangioproteomie.com Native Protein G, for example, contains an albumin-binding site. thermofisher.com To ensure the high specificity of the recombinant protein for IgG, the gene sequences encoding these non-specific binding regions, including the albumin-binding site, cell wall binding region, and cell membrane binding region, are removed during the genetic construction process. prospecbio.comnovusbio.comangioproteomie.com This strategic removal minimizes the risk of co-purifying unwanted proteins, such as serum albumin, which is often present in high concentrations in biological samples. thermofisher.comnih.gov

Role and Placement of the Polyhistidine (His) Tag in Recombinant Protein A/G Constructs

The inclusion of a polyhistidine (His) tag is a common feature in the design of recombinant proteins, including Protein A/G, to facilitate their purification.

His-Tag Functionality in Protein Engineering

A His-tag is an amino acid motif consisting of a series of consecutive histidine residues, typically six to ten. cusabio.comwikipedia.org This tag allows for the efficient purification of the recombinant protein using immobilized metal affinity chromatography (IMAC). cusabio.comnih.gov The imidazole (B134444) rings of the histidine residues form coordination bonds with transition metal ions, such as nickel (Ni²⁺) or cobalt (Co²⁺), which are immobilized on a chromatography resin. cusabio.comnih.gov The tagged protein can then be eluted from the resin using a competing agent like imidazole or by changing the pH. cusabio.comnih.gov The small size of the His-tag, around 0.84 kDa for a 6xHis-tag, is advantageous as it is less likely to interfere with the structure and function of the target protein. cusabio.com

N-terminal and C-terminal His-Tag Considerations

The His-tag can be genetically fused to either the N-terminus or the C-terminus of the recombinant protein. wikipedia.orggbiosciences.com The optimal placement of the tag is protein-specific and can influence the protein's expression, stability, and function. researchgate.netresearchgate.netnih.gov

For some proteins, an N-terminal His-tag may be preferable as it can sometimes be more accessible for binding to the IMAC resin. researchgate.net However, in other cases, an N-terminal tag might interfere with protein folding or function. protocol-online.org Conversely, a C-terminal His-tag is often chosen to avoid interference with N-terminal signal peptides that direct protein secretion. researchgate.net The decision of where to place the His-tag often requires empirical testing to determine the best construct for optimal expression and functionality. wikipedia.org Some commercially available Recombinant Protein A/G constructs feature a C-terminal His-tag. prospecbio.com

Below is an interactive data table summarizing the key domains and tags discussed:

ComponentOriginFunction in Recombinant Protein A/G, His
Protein A IgG-Binding DomainsStaphylococcus aureusBind to the Fc region of various IgG subclasses.
Protein G IgG-Binding DomainsStreptococcus speciesBind to the Fc and Fab regions of a broad range of IgG subclasses, expanding binding specificity.
Polyhistidine (His) TagSyntheticFacilitates purification via immobilized metal affinity chromatography (IMAC).

Molecular Features Influencing Immunoglobulin-Binding Profile and Specificity

The unique immunoglobulin-binding profile of this compound is a direct result of its intelligent design as a chimeric protein. This genetically engineered molecule combines the functional immunoglobulin G (IgG) binding domains of both Staphylococcal Protein A (SpA) and Streptococcal Protein G (SpG). wikipedia.orgrockland.com Typically, the recombinant fusion protein incorporates multiple Fc binding domains from Protein A and the IgG-binding domains from Protein G. wikipedia.orgprospecbio.com This construction deliberately excludes the albumin and cell wall binding regions to maximize specificity for IgG. prospecbio.comprospecbio.comnovusbio.com The addition of a polyhistidine tag (His-tag) at the C-terminus facilitates purification via immobilized metal affinity chromatography (IMAC) and is generally considered to have minimal impact on the protein's native folding and binding functions. novusbio.comcellsciences.comjacksonimmuno.com The result is a protein with a broader binding spectrum than either of its parent proteins alone. novusbio.comcellsciences.comthermofisher.com

Broadened IgG Binding Specificity Across Mammalian Species and Subclasses

The primary advantage of this compound lies in its extensive binding capability, which encompasses the additive specificities of Protein A and Protein G. wikipedia.org This fusion protein is engineered to bind to all subclasses of human IgG, making it an invaluable tool for the purification of polyclonal or monoclonal IgG antibodies whose subclasses have not been determined. wikipedia.orgprospecbio.com Its utility extends across a wide array of mammalian species.

The protein demonstrates strong binding to all subclasses of mouse IgG, a significant improvement over Protein A which has weak affinity for mouse IgG1. wikipedia.orgprospecbio.combio-rad.com This allows for the efficient purification and detection of mouse monoclonal IgG antibodies without interference from other immunoglobulins like IgA and IgM, or serum albumin. wikipedia.orgprospecbio.com Furthermore, this compound effectively binds to various rat IgG subclasses, including IgG2a and IgG2c. prospecbio.comnovusbio.com

The broad-spectrum binding profile is not limited to human and rodent antibodies. Research findings confirm its ability to bind total IgG from a diverse range of mammals, including but not limited to cow, goat, sheep, horse, rabbit, guinea pig, pig, dog, and cat. prospecbio.comnovusbio.com This wide-ranging specificity makes this compound a versatile and powerful reagent in immunology and biotechnology for applications requiring the capture or purification of IgG from multiple sources.

Table 1: Binding Specificity of this compound to Immunoglobulins Across Various Species This table provides a summary of the binding characteristics of this compound for different immunoglobulin (Ig) types and subtypes from various mammalian species. The binding strength is indicated as Strong (+++), Medium (++), Weak (+), or No Binding (-).

SpeciesImmunoglobulinBinding to Protein ABinding to Protein GBinding to this compound
Human IgG1+++++++++
IgG2+++++++++
IgG3-++++++
IgG4+++++++++
IgA+-+ wikipedia.org
IgD--+/- (Weak to none) wikipedia.org
IgE+-+ wikipedia.org
IgM+-+ wikipedia.org
Mouse IgG1+++++++
IgG2a+++++++++
IgG2b+++++++
IgG3+++++++
IgA--- wikipedia.org
IgM--- wikipedia.org
Rat IgG1-++
IgG2a-++++++
IgG2b-++++
IgG2c+++++
Cow Total IgG+++++++++ prospecbio.comnovusbio.com
Dog Total IgG++++++++ prospecbio.comnovusbio.com
Goat Total IgG+++++++ prospecbio.comnovusbio.com
Guinea Pig Total IgG++++++++ prospecbio.comnovusbio.com
Horse Total IgG++++++++ prospecbio.comnovusbio.com
Pig Total IgG++++++++ prospecbio.comnovusbio.com
Rabbit Total IgG++++++++ prospecbio.comnovusbio.com
Sheep Total IgG+++++++ prospecbio.comnovusbio.com

Comparative Binding Affinities of this compound versus Native Proteins A and G

The binding affinity of this compound is not merely a simple summation of its constituent parts; in some cases, it demonstrates enhanced binding characteristics compared to native Protein A and Protein G. wikipedia.orgprospecbio.com The fusion protein combines the broader subclass recognition of Protein G with the strong binding of Protein A to the Fc region of IgG. rockland.comthermofisher.com

Native Protein A exhibits high affinity for human IgG1, IgG2, and IgG4, but binds weakly or not at all to IgG3. bio-rad.comnews-medical.net In contrast, native Protein G binds to all four human IgG subclasses with high affinity, making it more comprehensive for human antibody applications. bio-rad.comnews-medical.net Recombinant Protein A/G inherits the ability of Protein G to strongly bind human IgG3, thus providing high-affinity binding across all human IgG subclasses. wikipedia.org

For mouse immunoglobulins, a notable enhancement in affinity is often observed. Mouse monoclonal antibodies frequently exhibit a stronger affinity for the chimeric Protein A/G than for either native Protein A or Protein G individually. wikipedia.orgprospecbio.com This is particularly advantageous for applications involving mouse IgG1, for which Protein A has a weak affinity. bio-rad.com While Protein G binds a broader range of IgG subclasses compared to Protein A, the recombinant A/G protein is often the ideal choice for achieving the most comprehensive binding across various mammalian species and subclasses. thermofisher.com Another functional advantage of the recombinant protein is that its binding is less dependent on pH than that of Protein A. wikipedia.orgprospecbio.com

Table 2: Relative Binding Affinity Comparison This table qualitatively compares the binding affinities of native Protein A, native Protein G, and this compound for key immunoglobulin subclasses.

Immunoglobulin TargetNative Protein A AffinityNative Protein G AffinityThis compound Affinity Rationale for A/G Performance
Human IgG1, IgG2, IgG4 HighHighHigh Combines the high affinity of both parent proteins.
Human IgG3 Very Low / NoneHighHigh Acquires the high-affinity binding characteristic from Protein G domains. wikipedia.orgbio-rad.com
Mouse IgG1 LowHighHigh Benefits from Protein G domains and may show synergistic enhancement. prospecbio.combio-rad.com
Mouse IgG (General) VariableHighHigh / Enhanced Often shows stronger affinity than either native protein alone. wikipedia.orgprospecbio.com
Rabbit IgG HighMediumHigh Combines the strong affinity of Protein A with the moderate affinity of Protein G.
Bovine, Equine, Ovine IgG VariableHighHigh Leverages the broad, high-affinity binding of the Protein G domains.
Serum Albumin NoNo (Recombinant)No Albumin-binding sites are engineered out of the recombinant proteins. prospecbio.comprospecbio.com

Recombinant Expression Systems and Production Strategies for Protein A/g, His

Selection of Host Organisms for Recombinant Protein A/G, His Production

The choice of an expression host is a foundational step in the production pipeline, significantly influencing protein yield, solubility, and cost-effectiveness.

Escherichia coli (E. coli) stands as the most popular and well-established platform for the production of this compound. abeomics.comfrontiersin.org Its widespread use is attributed to several key advantages, including rapid growth kinetics, the availability of a vast array of genetic tools, and the relative simplicity and low cost of cultivation. frontiersin.org Many commercially available Recombinant Protein A/G products fused with a His-tag are produced in E. coli. abeomics.com

However, the high-level expression of heterologous proteins in E. coli can sometimes lead to the formation of insoluble aggregates known as inclusion bodies. frontiersin.orgnih.gov While this can be a challenge, strategies such as fusing the target protein to a highly soluble partner like Maltose-Binding Protein (MBP) have been shown to enhance the solubility of recombinant proteins. nih.govssgcid.org The polyhistidine tag (His-tag) itself is a small affinity tag that facilitates efficient purification via immobilized metal affinity chromatography (IMAC) but does not typically enhance solubility on its own. nih.govssgcid.org

Table 1: Advantages and Disadvantages of E. coli for this compound Production

AdvantagesDisadvantages
Rapid growth and high cell densitiesPotential for inclusion body formation
Low-cost cultivation mediaLack of eukaryotic post-translational modifications
Extensive genetic manipulation toolsHighly reductive cytosolic environment can hinder disulfide bond formation
Well-characterized physiology and geneticsEndotoxin (LPS) contamination risk

While E. coli is the primary workhorse, alternative systems may be employed for specialized production needs, particularly when specific post-translational modifications or improved solubility are paramount.

Yeast Systems (Pichia pastoris, Saccharomyces cerevisiae): Yeast expression systems offer a balance between the rapid growth of prokaryotes and the protein processing capabilities of higher eukaryotes. thermofisher.com They can perform some post-translational modifications and are well-suited for large-scale fermentation. thermofisher.comresearchgate.net For proteins that may face folding challenges in E. coli, yeast can be a viable alternative.

Mammalian Cell Systems (CHO, HEK293): For applications requiring the most native protein structure and complex post-translational modifications, mammalian expression systems are the preferred choice. thermofisher.com These systems provide a physiologically relevant environment, ensuring high levels of functional activity for complex mammalian proteins. thermofisher.com However, they are generally more expensive and complex to cultivate than microbial systems. thermofisher.com

Insect Cell Systems (Spodoptera frugiperda - Sf9, Trichoplusia ni - High Five™): Insect cell expression systems, typically using baculovirus vectors, are another eukaryotic option that can produce high yields of properly folded and modified proteins.

Genetic Constructs and Vector Design for Optimal Expression

The design of the expression vector is a critical determinant of protein expression levels. Key elements include the promoter system, which controls the initiation of transcription, and the coding sequence, which can be optimized for the host.

To prevent the potential toxicity of the recombinant protein to the host cell and to time protein production for the optimal physiological state of the culture, inducible promoters are commonly used. addgene.org These promoters can be switched from an "OFF" to an "ON" state by a specific chemical inducer or a physical change like temperature. addgene.org

The lac Promoter System: This is one of the most widely used systems in E. coli. The pLac promoter is negatively inducible; it is repressed by the LacI repressor protein. addgene.org The addition of lactose (B1674315) or its analog, isopropyl β-D-1-thiogalactopyranoside (IPTG), inactivates the repressor, leading to the transcription of the target gene. addgene.org Many expression vectors, such as the pET series, utilize the T7 promoter under the control of the lac operator. nih.gov

The Tetracycline-Inducible (Tet-On/Tet-Off) System: This is a versatile system used in both prokaryotic and eukaryotic hosts. addgene.org In the Tet-On system, a reverse tetracycline-controlled transactivator (rtTA) binds to the tetracycline (B611298) response element (TRE) in the promoter only in the presence of an inducer like tetracycline or doxycycline, thereby activating transcription. addgene.orgorigene.com This system is known for its tight regulation and low basal expression levels. origene.com

Temperature-Inducible Promoters: These systems use temperature shifts to induce protein expression. For instance, vectors using the λ pL promoter are often controlled by the cI857 temperature-sensitive repressor. frontiersin.org At a lower temperature (e.g., 30°C), the repressor is active and blocks transcription. Shifting the temperature to 42°C inactivates the repressor, inducing expression. frontiersin.org Conversely, cold-shock promoters like the cspA promoter are induced by a downshift in temperature. nih.gov

Due to the degeneracy of the genetic code, most amino acids are encoded by multiple codons. Different organisms exhibit a "codon usage bias," meaning they preferentially use certain codons over others. synbio-tech.com When expressing a gene from one organism in another (heterologous expression), differences in codon usage can lead to reduced translation efficiency, ribosome stalling, and lower protein yields. epochlifescience.comnih.gov

Codon optimization involves modifying the nucleotide sequence of the target gene to match the codon usage preference of the expression host without altering the amino acid sequence of the protein. epochlifescience.comresearchgate.net This strategy can significantly enhance protein expression levels by increasing the efficiency of translation. epochlifescience.comfrontiersin.org Advanced algorithms are used to design synthetic genes with optimized codon usage, which can also improve mRNA stability and reduce the likelihood of protein misfolding. synbio-tech.comepochlifescience.com

Bioreactor Cultivation and Fermentation Parameters

Scaling up production from shake flasks to bioreactors is essential for generating large quantities of this compound. springernature.com Bioreactors provide a controlled environment where critical parameters can be monitored and adjusted in real-time to achieve high-density cell cultures and maximize protein yield. researchgate.neteppendorf.com

Table 2: Key Fermentation Parameters for Recombinant Protein Production in E. coli

ParameterTypical Range/Control StrategyRationale
Temperature 30-37°C during growth; may be lowered (e.g., 15-25°C) post-inductionOptimal growth is often at 37°C. Lowering temperature post-induction can slow down protein synthesis, which may improve proper folding and solubility. nih.gov
pH 6.5-7.5Maintained by the automated addition of acid (e.g., H₃PO₄) and base (e.g., NH₄OH). Deviations can inhibit growth and protein production.
Dissolved Oxygen (DO) Maintained at 20-40% of air saturationCrucial for aerobic respiration. Controlled by adjusting agitation speed, airflow rate, and supplementing with pure oxygen if needed to prevent oxygen limitation. researchgate.net
Feeding Strategy Fed-batch cultivationA concentrated nutrient feed is supplied after an initial batch phase to support high cell density without the accumulation of inhibitory byproducts. nih.gov This allows for precise control over the growth rate.
Induction Point Mid-to-late exponential growth phaseInducing expression when the culture has reached a sufficient biomass ensures a high number of "cellular factories" for protein production.

A typical fed-batch fermentation process for producing a His-tagged protein in E. coli involves an initial batch growth phase to build biomass, followed by the initiation of a nutrient feed to sustain growth to high densities. nih.govbioprocessingjournal.com Once the desired cell density is reached, the inducer is added to the culture to initiate the production of this compound. The process is then continued for a set period to allow for protein accumulation before the cells are harvested for downstream purification. bioprocessingjournal.com

Strategies for Enhancing Soluble Expression of this compound

The production of this compound in bacterial hosts, particularly Escherichia coli, can be hindered by the formation of insoluble and non-functional protein aggregates known as inclusion bodies. High-level expression driven by strong promoters often overwhelms the cellular folding machinery, leading to misfolding and aggregation. To overcome this challenge, several strategies can be employed to enhance the yield of soluble and functional Protein A/G, His. These methods focus on balancing the rate of protein synthesis with the cell's capacity for proper protein folding.

A primary strategy to increase the solubility of this compound is to reduce the rate of its synthesis, thereby preventing the accumulation of unfolded polypeptides that are prone to aggregation. This can be achieved by modulating the induction conditions to allow for a low, continuous level of expression.

One effective method is the optimization of the inducer concentration. For expression systems utilizing the lac promoter, such as the common T7 system, the concentration of the inducer Isopropyl β-D-1-thiogalactopyranoside (IPTG) is a critical variable. High concentrations of IPTG can lead to a rapid, high-level expression that results in inclusion body formation. Conversely, reducing the IPTG concentration can significantly lower the transcription rate, allowing more time for newly synthesized Protein A/G, His chains to fold correctly. Studies on other recombinant proteins have shown that decreasing the IPTG concentration can substantially increase the proportion of soluble protein.

Another approach involves using expression vectors with tightly regulated promoters that exhibit low basal expression, such as those controlled by the pBAD promoter, which is modulated by arabinose. This system allows for fine-tuning of the expression level by varying the arabinose concentration, which is crucial when dealing with proteins that may be toxic to the host cell even at low expression levels. For Protein A/G, His, this precise control can be instrumental in identifying an optimal synthesis rate that maximizes soluble yield.

The following table illustrates a hypothetical optimization of IPTG concentration for the expression of this compound in an E. coli BL21(DE3) host.

IPTG Concentration (mM)Total Protein Yield (mg/L)Soluble Protein Yield (mg/L)Solubility (%)
1.05005010
0.54509020
0.130015050
0.0522014365

A more direct approach to assist in the proper folding of this compound is the co-expression of molecular chaperones. Chaperones are proteins that facilitate the folding of other proteins by preventing aggregation of nascent polypeptide chains and assisting them in reaching their native conformation. E. coli possesses several chaperone systems, with the DnaK/DnaJ/GrpE and GroEL/GroES systems being the most prominent for cytoplasmic protein folding.

When Protein A/G, His is overexpressed, the endogenous chaperone pool of the host cell can become saturated. Supplementing the cell with additional chaperones by co-expressing them from a compatible plasmid can significantly enhance the folding capacity of the cell. This strategy has proven effective for a wide range of difficult-to-express proteins, including antibody fragments, which share structural motifs with the domains of Protein A and Protein G.

The choice of chaperone system can be critical, as different chaperones act on different types of substrates. For instance, the DnaK system typically binds to short, hydrophobic stretches of unfolded polypeptides, while the GroEL/GroES system provides a protected microenvironment for larger domains to fold. Therefore, screening different chaperone combinations is often necessary to find the optimal set for maximizing the soluble yield of this compound. Research has shown that co-expression with chaperones can lead to multi-fold increases in the final yield of purified, soluble protein.

The table below presents hypothetical data from an experiment screening different chaperone systems for their effect on the soluble expression of Protein A/G, His.

Chaperone System Co-expressedTotal Protein A/G, His (mg/L)Soluble Protein A/G, His (mg/L)Fold Increase in Soluble Yield
None (Control)400801.0
GroEL/GroES3802282.9
DnaK/DnaJ/GrpE3902813.5
Skp4101642.1

The following table shows representative data on the combined effect of induction temperature and culture medium on the soluble expression of Protein A/G, His.

Culture MediumInduction Temperature (°C)Cell Density (OD600)Soluble Protein A/G, His (mg/L)
LB372.560
LB202.2150
TB378.0110
TB207.5350

Purification Methodologies for Recombinant Protein A/g, His

Affinity Chromatography Leveraging the His-Tag (IMAC)

Immobilized Metal Affinity Chromatography (IMAC) is a widely used and powerful technique for the purification of recombinant proteins that have been engineered to include a polyhistidine tag. bio-rad.comnih.gov The His-tag is small, which minimizes interference with the protein's structure and function, often making its removal unnecessary. nih.govbioclone.net

IMAC is based on the specific and reversible interaction between the polyhistidine tag of the recombinant protein and divalent metal ions that are immobilized on a chromatography resin. bioclone.netmarvelgent.com The side chains of histidine residues have a strong affinity for transition metal ions, forming coordinate covalent bonds. bio-works.com

The process involves the following key steps:

Binding: The crude cell lysate containing the His-tagged Recombinant Protein A/G is passed through a column packed with a resin that has been charged with a metal ion (e.g., Ni²⁺, Co²⁺, Cu²⁺, or Zn²⁺). bioclone.netbio-works.com At a neutral or slightly alkaline pH, the histidine residues in the His-tag bind to the immobilized metal ions, while most other proteins from the host cell flow through the column. bioclone.net

Washing: A wash buffer, often containing a low concentration of a competitive agent like imidazole (B134444), is passed through the column to remove non-specifically bound proteins. sigmaaldrich.com

Elution: The bound His-tagged protein is then eluted from the resin. This is typically achieved by using a buffer with a high concentration of imidazole, which competes with the His-tag for binding to the metal ions, or by lowering the pH to protonate the histidine residues, which disrupts their coordination with the metal ion. bioclone.netmarvelgent.com

The effectiveness of IMAC can result in purities exceeding 95% in a single step. nih.govspringernature.com

The choice of the IMAC resin is crucial for successful purification and is determined by a combination of the matrix support, the chelating ligand, and the immobilized metal ion. marvelgent.commarvelgent.com

Matrix Support: Commonly used matrices include agarose (B213101) and other polymers that provide a solid support for the chelating ligand. marvelgent.com

Chelating Ligand: The ligand immobilizes the metal ion. The most common chelating ligands are nitrilotriacetic acid (NTA) and iminodiacetic acid (IDA). bio-rad.comthermofisher.com NTA has four chelation sites and binds nickel ions more tightly than IDA, which has three. sinobiological.com

Metal Ion: The choice of metal ion affects the binding affinity and selectivity. bio-works.com Nickel (Ni²⁺) is widely used and offers high binding capacity. thermofisher.comgbiosciences.com Cobalt (Co²⁺) generally provides higher purity due to its higher selectivity, though it has a lower loading capacity. sigmaaldrich.comgbiosciences.com Copper (Cu²⁺) has the highest binding affinity and capacity, while Zinc (Zn²⁺) often exhibits weaker binding. sigmaaldrich.comgbiosciences.com

The selection of the appropriate resin depends on the specific characteristics of the target protein and the desired balance between yield and purity. marvelgent.com

Metal IonBinding Affinity/CapacitySelectivity/Purity
Copper (Cu²⁺) HighestLowest
Nickel (Ni²⁺) HighModerate
Zinc (Zn²⁺) ModerateModerate
Cobalt (Co²⁺) LowestHighest

This table provides a general comparison of commonly used metal ions in IMAC. The optimal choice may vary depending on the specific protein and experimental conditions.

Resins can be regenerated for multiple uses. This typically involves stripping the bound metal ions with a strong chelating agent like ethylenediaminetetraacetic acid (EDTA), followed by washing and recharging the resin with a fresh solution of the desired metal salt. bio-rad.com

To achieve high purity and yield of Recombinant Protein A/G, His, it is essential to optimize the conditions for binding, washing, and elution. labcompare.comnih.gov

Binding Conditions: The pH of the binding buffer is critical; a pH between 7.0 and 8.0 is generally optimal for the interaction between the His-tag and the immobilized metal ion. bioclone.net The presence of a low concentration of imidazole (e.g., 20-40 mM) in the binding and wash buffers can help to minimize the binding of host cell proteins with exposed histidine residues, thereby increasing the purity of the target protein. sigmaaldrich.com

Washing Conditions: The wash buffer should effectively remove non-specifically bound contaminants without eluting the target protein. The concentration of imidazole in the wash buffer may need to be optimized for each specific protein. sigmaaldrich.com

Elution Conditions: Elution is typically achieved by increasing the imidazole concentration in the buffer (e.g., 250-500 mM) to competitively displace the His-tagged protein from the resin. researchgate.netigem.wiki Alternatively, a decrease in pH can be used for elution. bioclone.net A linear gradient of imidazole can be employed to achieve higher purity by separating the target protein from any remaining contaminants with lower affinity. labcompare.com

It is also important to protect the protein from degradation during purification by working at low temperatures (e.g., 4°C) and using protease inhibitors. labcompare.combio-works.com In cases where the His-tag is not accessible due to protein folding, denaturing agents like urea (B33335) or guanidinium (B1211019) chloride can be used. labcompare.com

Integration of Recombinant Protein A/G Domains for Antibody-Based Purification

The primary application of the purified this compound is in the purification of immunoglobulins. The fusion of the IgG-binding domains of both Protein A and Protein G provides a broader binding specificity than either protein alone. biocompare.comabeomics.com

Recombinant Protein A/G is immobilized on a chromatography support to create an affinity resin for the purification of antibodies. thermofisher.comrockland.com This method is highly effective for isolating monoclonal and polyclonal antibodies from various sources, including serum, ascites fluid, and cell culture supernatants. biocompare.comrockland.com

The principle is based on the high affinity of Protein A and Protein G for the Fc region of IgG antibodies. rockland.comsigmaaldrich.com The binding strength can vary depending on the species and subclass of the immunoglobulin. rockland.com For example, Protein G has a strong affinity for a wider range of IgG subclasses from various species compared to Protein A. nih.gov The recombinant Protein A/G combines these properties, making it a versatile tool for antibody purification. abeomics.comrockland.com

The purification process involves:

Binding: The antibody-containing sample is passed over the Protein A/G resin at a physiological pH.

Washing: The resin is washed to remove non-bound proteins and other contaminants.

Elution: The bound antibodies are eluted by lowering the pH of the buffer, which disrupts the interaction between the antibody's Fc region and Protein A/G. bio-rad.com

FeatureProtein AProtein GRecombinant Protein A/G
Origin Staphylococcus aureusStreptococcus sp.Recombinant fusion
Binding to Human IgG Binds to IgG1, IgG2, IgG4; weak binding to IgG3Binds to all four subclasses (IgG1, IgG2, IgG3, IgG4)Combines the binding specificities of Protein A and Protein G
Binding to Mouse IgG Weak affinity for IgG1Binds to all four subclasses (IgG1, IgG2a, IgG2b, IgG3)Broader binding to mouse IgG subclasses
Elution pH Typically less harshRequires lower pH for elutionElution conditions are a consideration due to strong binding

This table summarizes the general binding characteristics of Protein A, Protein G, and the recombinant Protein A/G for human and mouse IgG subclasses.

Downstream Processing and Polishing Chromatography

Following the initial affinity purification step, further downstream processing and polishing chromatography may be necessary to achieve the desired level of purity for the this compound. cytivalifesciences.compatsnap.com These steps are designed to remove any remaining impurities, such as host cell proteins (HCPs), DNA, and aggregates. cytivalifesciences.comnih.gov

Polishing steps can include various chromatographic techniques:

Ion-Exchange Chromatography (IEX): This method separates proteins based on their net charge at a specific pH. stackwave.comavantorsciences.com It is effective for removing charged impurities.

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates proteins based on their size. stackwave.com It is particularly useful for removing aggregates or smaller contaminants. avantorsciences.com

Hydrophobic Interaction Chromatography (HIC): This technique separates proteins based on their hydrophobicity. stackwave.com

The selection and sequence of these polishing steps depend on the specific impurities present and the final purity requirements for the this compound. patsnap.com The ultimate goal of downstream processing is to obtain a highly pure and functional protein suitable for its intended applications in antibody purification. patsnap.combiomanufacturing.org

Assessment of this compound Purity and Integrity

After purification, it is essential to verify the purity, molecular weight, and structural integrity of the this compound.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a standard technique used to assess the purity and apparent molecular weight of the protein. nih.govresearchgate.net In this method, the protein is denatured and coated with the negatively charged detergent SDS, giving it a uniform charge-to-mass ratio. When subjected to an electric field in a polyacrylamide gel matrix, the proteins migrate based on their size alone, with smaller proteins moving faster. A single band at the expected molecular weight (approximately 56.9 kDa for a typical His-tagged Protein A/G) indicates high purity. cellsciences.comprospecbio.com

High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity. raybiotech.com Reverse-Phase HPLC (RP-HPLC) can separate the target protein from very similar impurities based on differences in hydrophobicity.

Size Exclusion-High-Performance Liquid Chromatography (SEC-HPLC) is considered a gold standard for quantitatively evaluating protein purity and aggregation. sinobiological.com This method uses the principles of SEC but with the higher resolution and speed of an HPLC system. sinobiological.com It allows for the precise quantification of the monomeric protein peak versus peaks corresponding to aggregates or fragments, providing a clear measure of the sample's homogeneity. nih.govsinobiological.com

Spectroscopic methods are rapid, non-destructive techniques used to determine protein concentration and gain insights into the protein's conformational state. nih.gov

Protein Concentration: The most direct method for determining the concentration of a purified protein is by measuring its absorbance of ultraviolet (UV) light at a wavelength of 280 nm (A280). nih.govcusabio.com This absorbance is primarily due to the presence of aromatic amino acids, particularly tryptophan and tyrosine. cusabio.com The concentration can be calculated using the Beer-Lambert law if the protein's extinction coefficient is known. Other common methods include colorimetric assays like the Bradford or BCA assays, which rely on the binding of a dye or the reduction of copper ions by the protein, respectively, leading to a measurable color change. uomus.edu.iqavantesusa.com

Assessment of Folding: While a comprehensive analysis of protein folding requires advanced techniques like circular dichroism (CD) spectroscopy, basic UV-Vis spectroscopy can provide initial indications. A properly folded protein will have a characteristic absorbance spectrum. Denaturation or aggregation can alter this spectrum. Confirmation of proper folding is crucial as it directly relates to the protein's biological activity, such as its ability to bind immunoglobulins.

Strategies for Tag Removal and Cleavage (Post-Purification)

In some applications, the polyhistidine tag may interfere with protein function or structural studies and needs to be removed. sinobiological.comcytivalifesciences.com This is accomplished by engineering a specific protease cleavage site in the recombinant protein's sequence, located between the His-tag and the target protein. sinobiological.comneb.com

Enzymatic Cleavage: This is the most common approach. neb.com Specific proteases are used that recognize a defined amino acid sequence.

TEV Protease: A highly specific protease that is often used. researchgate.netneb.com A common strategy involves using a His-tagged TEV protease, which allows for easy removal of both the cleaved tag and the protease itself in a subsequent IMAC step. cytivalifesciences.comresearchgate.net The untagged target protein will be collected in the flow-through. researchgate.net

Enterokinase and Factor Xa: These are other proteases that recognize specific sequences and can be used for tag removal. sinobiological.comqiagen.com

Chemical Cleavage: While less common than enzymatic methods due to harsher conditions and lower specificity, chemical cleavage is an alternative. nih.gov For instance, specific cleavage at poly-histidine sequences using metal ions like Co(II) or Cu(II) has been demonstrated. nih.gov Another method involves the SNAC-tag (Sequence-specific Nickel Assisted Cleavage), which uses Ni²⁺ under biocompatible conditions to cleave the fusion protein. nih.gov

After cleavage, a subtractive IMAC step is typically performed. The cleaved protein, now lacking the His-tag, will not bind to the IMAC resin and is collected, while the cleaved tag, any uncleaved protein, and a His-tagged protease will remain bound to the column. cytivalifesciences.comresearchgate.net

Molecular Mechanisms of Immunoglobulin Binding by Recombinant Protein A/g, His

Structural Basis of Fc Region Recognition by Protein A Domains

The binding of Protein A to the Fc region of immunoglobulins, primarily IgG, is a well-characterized interaction. Protein A is composed of five homologous Ig-binding domains (designated E, D, A, B, and C), each capable of folding into a three-helix bundle. wikipedia.org The primary binding site for these domains is located at the interface of the second and third constant heavy chain domains (CH2 and CH3) of the IgG Fc region. wikipedia.orgrcsb.org

The interaction is predominantly mediated by non-specific hydrophobic interactions, with some contribution from polar contacts. rcsb.org Crystallographic studies have revealed that residues within the helical structures of the Protein A domains make contact with key amino acids in the Fc region. wikipedia.org While the primary interaction is with the Fc portion, certain domains of Protein A have also been shown to bind to the Fab region of immunoglobulins from the human VH3 family. wikipedia.org The binding is also influenced by pH, with hydrophobic interactions involving a conserved histidine residue in the IgG's Protein A binding region being significant at neutral or alkaline pH. quora.com Each of the five domains of Protein A can bind to the Fc region, although the number of domains involved can vary depending on the IgG subclass and species. nih.gov

Structural Basis of Fc Region Recognition by Protein G Domains

Similar to Protein A, Protein G binds to the Fc region of immunoglobulins at the interface between the CH2 and CH3 domains. rcsb.org Despite sharing a binding site, Protein G has no sequence or structural homology with Protein A. rcsb.org The immunoglobulin-binding domains of Protein G consist of a single alpha-helix packed against a four-stranded beta-sheet. rcsb.org

The residues critical for Fc binding are located in the C-terminal part of the alpha-helix, the N-terminal portion of the third beta-strand, and the loop connecting these two elements. rcsb.org In contrast to the hydrophobic nature of the Protein A-Fc interaction, the Protein G-Fc complex is stabilized mainly by charged and polar contacts. rcsb.org A key interaction involves a glutamic acid residue (Glu27) on the Protein G domain, which acts as a "charged knob" inserting into a polar "hole" on the Fc fragment. nih.gov A single mutation of this residue can significantly diminish the stability of the complex. nih.govcambridge.org Recombinant forms of Protein G used in biotechnological applications often have the albumin-binding site removed to prevent contamination during antibody purification. wikipedia.orgnih.gov

Allosteric and Conformational Changes Upon Antibody Binding

The binding of an antigen to the Fab region of an antibody can induce conformational changes that propagate to the Fc region, a phenomenon known as allostery. oup.comnih.gov These allosteric changes can, in turn, affect the binding of the Fc region to effector molecules like Protein A and Protein G. oup.com Studies have shown that antigen binding can weaken the interaction of IgG with both Protein A and Protein G, suggesting that the conformation of the CH2–CH3 domains is altered upon antigen binding. oup.com

However, the extent and nature of these conformational changes can vary. Some research indicates that for certain antibodies, antigen binding leads to significant distortion of the antigen-binding fragment and changes in a loop region of the heavy chain's constant domain, consistent with allosteric movements. nih.gov In other cases, only local changes at the complementarity-determining regions are observed. nih.gov Conversely, one study using hydrogen exchange-mass spectrometry found no evidence of reversible allosteric structural changes in an IgG1 antibody upon binding to a Protein A resin, which is the standard format for antibody purification. researchgate.net This suggests that while allosteric effects are possible, their significance may depend on the specific antibody, antigen, and the physical state of the binding partner (e.g., in solution versus immobilized).

Kinetic and Thermodynamic Parameters of Antibody-Recombinant Protein A/G, His Interactions

Recombinant Protein A/G is engineered to have eight potential IgG binding sites. nih.gov However, kinetic analyses of the interaction between Recombinant Protein A/G and IgG reveal a more complex binding mechanism than simple independent site binding. nih.gov

A study on the kinetics of this interaction identified two distinct processes: an initial rapid association of two IgG molecules, followed by a slower binding process for the remaining available sites. nih.gov At equilibrium, the maximum occupancy was found to be approximately 2.8 IgG molecules per Protein A/G molecule, suggesting significant steric hindrance prevents all eight sites from being simultaneously occupied. nih.gov

The following table summarizes key kinetic parameters for the interaction of IgG with Protein A/G, as well as with individual Protein A and Protein G for comparison.

LigandAnalyteAssociation Rate Constant (ka) (M-1s-1)Dissociation Rate Constant (kd) (s-1)Equilibrium Dissociation Constant (KD) (M)Reference
Recombinant Protein A/GIgGkfast = (1.86 ± 0.08) x 106, kslow = (1.24 ± 0.05) x 104-- nih.gov
Protein A (immobilized)IgG8.02 x 103-2.90 x 10-8 (KA-1) acs.orgnih.gov
Protein G (immobilized)IgG3.29 x 104-8.85 x 10-9 (KA-1) acs.orgnih.gov

Note: KD was calculated from the inverse of the reported equilibrium association constant (KA). The kinetic model for Protein A/G did not yield a single KD value.

These data indicate that Protein G generally exhibits a higher affinity (lower KD) for IgG compared to Protein A, which is consistent with literature reports. acs.orgnih.gov The bivalent nature of IgG and the multivalent nature of Protein A/G can lead to complex binding kinetics that may not be accurately described by a simple 1:1 Langmuir model. acs.orgresearchgate.net

Impact of pH and Ionic Strength on Binding Affinity

The binding of immunoglobulins to Protein A and Protein G is sensitive to pH and ionic strength, a property that is exploited for the elution of antibodies during affinity chromatography. bio-rad.com Generally, binding is optimal at or near physiological pH (around 7.4), and elution is achieved by lowering the pH. bio-rad.comrockland.com

For Protein A, the interaction with IgG is pH-dependent, with a decrease in pH leading to a higher dissociation rate. researchgate.net The binding at neutral or alkaline pH is mediated by hydrophobic interactions, which are disrupted at acidic pH. quora.combio-rad.com

Protein G also exhibits pH-dependent binding, but it typically requires harsher elution conditions (lower pH) than Protein A due to its higher binding affinity. bio-rad.com The introduction of histidine residues through protein engineering can enhance the pH sensitivity of Protein G, allowing for elution at milder acidic conditions. nih.gov This is because the protonation of histidine at lower pH can introduce electrostatic repulsion, facilitating dissociation. nih.gov

The effect of ionic strength on binding is also significant. For some antibodies, protein-protein interactions are sensitive to both pH and ionic strength, with electrostatic interactions playing a key role, particularly at low ionic strength. nih.govaip.org At high ionic strength, electrostatic interactions are screened, which can affect the stability and binding of immunoglobulins. aip.org The interplay between pH and ionic strength can influence the conformational stability and aggregation of antibodies, which in turn can impact their interaction with Protein A/G. nih.govresearchgate.net

Advanced Research Applications of Recombinant Protein A/g, His in Biological Sciences

Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP) for Protein Interaction Studies

Immunoprecipitation (IP) is a technique used to isolate a specific protein (antigen) from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. Co-immunoprecipitation (Co-IP) is a variation of this technique designed to identify protein-protein interactions by precipitating not only the primary antigen but also any proteins that are bound to it.

Recombinant Protein A/G, His plays a crucial role in the isolation of antigen-antibody complexes during IP and Co-IP experiments. After an antibody has been incubated with a cell lysate to form an antigen-antibody complex, this compound, typically immobilized on a solid support such as agarose (B213101) or magnetic beads, is added to the mixture. The Protein A and Protein G domains of the recombinant fusion protein bind with high affinity to the Fc region of the antibody. This interaction facilitates the capture and precipitation of the entire complex, allowing for the separation of the target protein and its binding partners from the rest of the cellular components. The broad binding specificity of Protein A/G for various immunoglobulin species and subclasses makes it a versatile choice for researchers using a wide range of primary antibodies.

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interactions between proteins and DNA in the cell's natural context. This method allows researchers to determine the specific genomic locations where a particular protein, such as a transcription factor or a modified histone, is bound. In a typical ChIP protocol, proteins are cross-linked to DNA, and the chromatin is then sheared into smaller fragments. An antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. This compound, immobilized on beads, is then used to capture these antibody-protein-DNA complexes, enabling their enrichment and subsequent analysis of the co-precipitated DNA. This allows for the identification of the specific DNA sequences that were associated with the target protein.

Affinity Purification of Antibodies and Immunoglobulin Subclasses

Affinity chromatography is a widely used method for purifying biomolecules based on a highly specific interaction between the molecule of interest and a ligand that is covalently bound to a solid support. This compound is an ideal ligand for the affinity purification of a broad range of immunoglobulins.

Antibodies for research, diagnostic, and therapeutic purposes are often produced in complex biological mixtures such as cell culture supernatants from hybridoma cell lines or serum from immunized animals. thermofisher.comsigmaaldrich.com These fluids contain a multitude of other proteins and biomolecules that need to be removed to obtain a pure antibody preparation. Affinity chromatography using immobilized this compound provides a highly effective single-step purification method. addgene.orgproteinark.com The sample containing the antibodies is passed over a column packed with the Protein A/G resin. The antibodies bind to the immobilized Protein A/G, while other proteins and contaminants flow through. After a washing step to remove any non-specifically bound molecules, the purified antibodies are eluted from the column, typically by changing the pH. bio-rad.com

This compound is suitable for the purification of both monoclonal and polyclonal antibodies. abeomics.comthermofisher.com Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on a single antigen, and they are typically purified from the serum of immunized animals. Monoclonal antibodies, on the other hand, are a homogeneous population of antibodies that all recognize a single epitope and are produced by hybridoma cell lines. The broad binding profile of this compound for various IgG subclasses from different species makes it a versatile tool for purifying both types of antibodies. novusbio.comprospecbio.com

Table 1: Binding Affinities of Recombinant Protein A/G to Different Immunoglobulin Subclasses

SpeciesImmunoglobulin SubclassRelative Binding Affinity to Protein A/G
HumanIgG1+++
HumanIgG2+++
HumanIgG3+++
HumanIgG4+++
MouseIgG1+++
MouseIgG2a+++
MouseIgG2b+++
MouseIgG3++
RatIgG1+
RatIgG2a+++
RatIgG2b+
RatIgG2c++
RabbitIgG+++
GoatIgG++
SheepIgG++
CowIgG++
HorseIgG++

Key: +++ Strong binding, ++ Moderate binding, + Weak binding

Immunoassays and Detection Systems

Immunoassays are a group of biochemical tests that rely on the specificity of an antibody-antigen interaction to measure the presence or concentration of a substance in a biological sample. This compound can be utilized in various immunoassay formats as a detection reagent.

In techniques such as ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting, a primary antibody is used to bind to the target antigen. fishersci.com Instead of using a species-specific secondary antibody conjugated to an enzyme, an enzyme-conjugated this compound can be used for detection. thermofisher.com The Protein A/G component will bind to the Fc region of the primary antibody, and the conjugated enzyme (such as horseradish peroxidase or alkaline phosphatase) will catalyze a reaction that produces a detectable signal. This approach offers the advantage of a universal detection reagent that can be used with primary antibodies from multiple species, simplifying experimental workflows and reducing the need for a large inventory of different secondary antibodies. nih.gov The His-tag on the Recombinant Protein A/G can also be used for detection with an anti-His-tag antibody in certain applications. abcam.comjacksonimmuno.com

Western Blotting Applications for Target Protein Detection

In Western blotting, this compound serves as a highly effective secondary detection reagent. Its primary function is to bind to the Fc region of primary antibodies that have already bound to the target protein on the western blot membrane. The fusion of Protein A and Protein G domains results in a broader binding profile than either protein alone, enabling the detection of a wider range of IgG isotypes and subclasses from various species. This broad reactivity makes it a valuable tool for laboratories that work with antibodies from multiple host organisms.

The His-tag on the recombinant protein provides an additional layer of utility. While the primary application of Protein A/G is to detect the primary antibody, the His-tag itself can be targeted by an anti-His tag antibody. This is particularly useful in scenarios where a labeled primary antibody is not available or when trying to avoid the detection of the heavy and light chains of the immunoprecipitating antibody in an immunoprecipitation-western blot experiment.

Key Advantages in Western Blotting:

Broad Species Reactivity: Binds to IgG from a multitude of species including human, mouse, rat, rabbit, goat, and more.

High Affinity: Exhibits strong binding to various IgG subclasses.

Versatility: Can be conjugated to enzymes like horseradish peroxidase (HRP) or alkaline phosphatase (AP) for chemiluminescent or colorimetric detection.

Enzyme-Linked Immunosorbent Assays (ELISA)

This compound is also instrumental in the development and execution of various ELISA formats. Its ability to bind a wide array of immunoglobulins makes it suitable for capturing antibodies in sandwich ELISAs or for detecting antibodies in indirect ELISAs.

A significant application of the His-tag component of this recombinant protein is in quantitative ELISAs designed to measure the concentration of His-tagged fusion proteins. Competitive ELISA kits are available that utilize microplates pre-coated with a polyhistidine conjugate. In this format, the His-tagged protein in the sample competes with the coated polyhistidine for binding to a limited amount of anti-His tag antibody. The signal generated is inversely proportional to the amount of His-tagged protein in the sample, allowing for accurate quantification.

Table 1: Comparison of ELISA Formats Utilizing His-tagged Proteins

ELISA FormatPrincipleApplication of this compound
Indirect ELISA The antigen is coated on the plate, and a primary antibody is added, followed by an enzyme-conjugated secondary antibody.Protein A/G-HRP/AP can be used as a secondary detection reagent to bind to the primary antibody.
Sandwich ELISA A capture antibody is coated on the plate, which binds the antigen. A second, enzyme-conjugated detection antibody is then added.Protein A/G can be used to immobilize the capture antibody on the plate.
Competitive ELISA The sample antigen competes with a labeled antigen for binding to a limited amount of antibody.His-tagged proteins can be quantified using a competitive ELISA with an anti-His antibody.

Flow Cytometry-Based Detection Strategies

In the realm of flow cytometry, this compound offers multifaceted applications. It can be used to detect cell-surface bound antibodies, acting as a secondary reagent that binds to the primary antibody targeting a specific cell surface antigen. This approach is beneficial when a directly conjugated primary antibody is not available or when signal amplification is desired.

The His-tag provides a unique method for detecting the binding of His-tagged ligands to their cellular receptors. In this strategy, cells are incubated with a His-tagged ligand, and the binding of this ligand to its receptor is then detected using a fluorochrome-conjugated anti-His tag monoclonal antibody. This allows for the visualization and quantification of ligand-receptor interactions on a single-cell basis.

Furthermore, microspheres coated with Protein A or Protein G are utilized in flow cytometry as antibody-binding beads. These beads can be used to capture antibodies from a solution, serving as compensation controls or as standards for instrument setup and quality control.

Development of Biosensors and Microarray Systems

The unique properties of this compound make it a valuable component in the fabrication of advanced biosensors and protein microarray systems.

Regioselective Immobilization on Solid Supports

A critical aspect of developing effective biosensors and microarrays is the controlled and oriented immobilization of proteins on a solid surface. The His-tag of this compound facilitates a regioselective, or site-specific, immobilization onto surfaces functionalized with nitrilotriacetic acid (NTA) chelated with nickel (Ni2+) ions. This interaction between the polyhistidine tag and the Ni-NTA surface ensures that the protein is tethered in a uniform orientation, which is crucial for preserving its biological activity and ensuring the accessibility of its antibody-binding domains. This method of immobilization is reversible, as the protein can be eluted with a high concentration of imidazole (B134444), allowing for the regeneration of the sensor surface.

Enhancing Sensitivity and Specificity in Antibody Arrays

In the context of antibody arrays, this compound can be used to create a surface that efficiently captures antibodies from a sample. By immobilizing Protein A/G, His onto the microarray surface, a platform is created for the oriented capture of antibodies via their Fc region. This orientation exposes the antigen-binding Fab regions, thereby enhancing the sensitivity and specificity of the assay. This approach is advantageous over random covalent coupling methods, which can lead to a loss of protein activity. The high binding capacity of Protein A/G for a wide range of immunoglobulins further contributes to the robustness and versatility of these arrays.

Magnetic Bead-Based Separation Technologies

This compound is extensively used in conjunction with magnetic beads for various separation and purification applications. Magnetic beads coated with Protein A/G are a powerful tool for immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) experiments. These beads efficiently capture antibody-antigen complexes from complex biological mixtures like cell lysates. The magnetic properties of the beads allow for rapid and easy separation of the bound complexes from the rest of the sample using a magnetic stand, eliminating the need for centrifugation and reducing sample loss.

The His-tag on the recombinant protein offers an alternative method for affinity purification using magnetic beads. Magnetic beads functionalized with Ni-NTA can be used to purify His-tagged Protein A/G or any other His-tagged protein from a crude lysate. This is a widely used technique for the purification of recombinant proteins.

Table 2: Applications in Magnetic Bead-Based Technologies

TechnologyRole of this compoundAdvantages
Immunoprecipitation (IP) Protein A/G is coupled to the surface of magnetic beads to capture antibodies.High binding capacity for a broad range of antibodies, rapid separation, and reduced background.
Co-Immunoprecipitation (Co-IP) Used to isolate protein-protein interaction complexes by targeting one protein with a specific antibody.Efficiently pulls down antibody-bound antigens and their interaction partners.
Affinity Purification The His-tag allows the protein to be purified using Ni-NTA coated magnetic beads.Provides a specific and efficient method for purifying His-tagged proteins.

Automation and High-Throughput Immunomagnetic Separations

The conjugation of this compound to magnetic beads has revolutionized immunomagnetic separations, enabling the automation and high-throughput processing of samples. This technology is pivotal in proteomics and antibody screening, where speed and reproducibility are paramount.

Magnetic beads provide a solid phase for the immobilization of the His-tagged Protein A/G, which in turn captures antibodies from complex biological samples such as serum, ascites, or cell culture supernatants. The magnetic properties of the beads allow for their rapid and efficient separation from the sample matrix using an external magnetic field. This process is highly amenable to automation using robotic platforms, which can perform aspirations, washes, and elutions in a 96-well plate format, significantly increasing sample throughput.

The use of this compound in this context offers several advantages over traditional column-based chromatography. The process is faster, can be performed with smaller sample volumes, and is less prone to clogging with viscous or particulate-laden samples. The dual Protein A and Protein G domains ensure a broad binding affinity for various IgG subclasses from a wide range of species, making it a versatile tool for diverse research needs. While the primary capture mechanism relies on the Protein A/G domains, the His-tag offers a potential secondary handle for immobilization or detection, although this dual-utility in a single automated workflow is not yet extensively documented in published literature.

Table 1: Comparison of Immunomagnetic Separation Parameters
ParameterTraditional Column ChromatographyAutomated Immunomagnetic Separation with this compound
Throughput Low to mediumHigh
Sample Volume Milliliters to litersMicroliters to milliliters
Speed Hours to daysMinutes to hours
Automation LimitedFully automatable
Viscous Samples Prone to cloggingTolerant
Reproducibility Operator dependentHigh
Binding Specificity HighHigh (broad IgG subclass affinity)

Applications in Proteomics and Antibody Engineering Research

This compound is an indispensable reagent in the fields of proteomics and antibody engineering, facilitating a wide array of experimental workflows from protein discovery to the development of novel therapeutics.

Facilitating Protein Characterization and Functional Studies

The ability to efficiently purify antibodies is a critical first step in many protein characterization and functional studies. This compound, immobilized on a solid support, provides a robust method for antibody purification. Once purified, these antibodies can be used as probes to study their target antigens.

The His-tag on the Recombinant Protein A/G can also be exploited for more advanced applications. For instance, it allows for the immobilization of the Protein A/G-antibody complex onto nickel- or cobalt-coated surfaces, such as those used in surface plasmon resonance (SPR) or bio-layer interferometry (BLI) instruments. This oriented immobilization can be advantageous for studying antigen-antibody binding kinetics and affinities.

Furthermore, the His-tag can serve as a detection marker. In techniques like enzyme-linked immunosorbent assays (ELISA) and Western blotting, anti-His-tag antibodies conjugated to enzymes or fluorescent dyes can be used to detect the presence of the this compound, and by extension, the captured antibody. This can be particularly useful in complex experimental setups where direct labeling of the primary antibody is not feasible or desirable. The small size of the His-tag is also less likely to interfere with the function of the Protein A/G domains.

Table 2: Applications in Protein Characterization and Functional Studies
ApplicationRole of this compoundKey Benefit
Antibody Purification Captures IgG antibodies from various sources.High purity and broad species/subclass compatibility.
Immunoassays (ELISA, WB) Can be used to capture antibodies for subsequent antigen detection. The His-tag allows for detection with anti-His antibodies.Versatile detection strategies and potential for signal amplification.
Surface Plasmon Resonance (SPR) The His-tag facilitates oriented immobilization on Ni-NTA sensor chips for kinetic analysis of antibody-antigen interactions.Controlled and uniform surface chemistry for reliable binding data.
Pull-down Assays Immobilized Protein A/G, His captures antibody-antigen complexes from cell lysates to identify protein-protein interactions.Efficient isolation of target protein complexes for downstream analysis.

Screening and Development of Novel Antibodies

The development of new monoclonal antibodies for therapeutic or diagnostic purposes is a complex process that often begins with the screening of large antibody libraries. This compound plays a crucial role in these high-throughput screening platforms.

In phage display or yeast display technologies, vast libraries of antibody fragments are generated and screened for their ability to bind to a specific target antigen. After the selection process, the promising antibody candidates are often expressed as full-length IgG molecules. This compound is then used for the efficient, small-scale purification of these antibodies from numerous clones in parallel, often in a 96-well format.

The His-tag provides a convenient method for both purification and quantification of the expressed antibodies. For instance, in an ELISA-based screening assay, the purified antibodies can be captured on a plate coated with this compound, and their binding to the target antigen can be assessed. Alternatively, the His-tag itself can be used to capture the Protein A/G-antibody complex on a nickel-coated plate. This versatility allows for the development of robust and efficient screening workflows. The ability to rapidly purify and characterize a large number of antibody candidates is essential for identifying those with the desired properties for further development.

Methodological Optimizations and Considerations in Utilizing Recombinant Protein A/g, His

Strategies for Minimizing Non-Specific Binding in Assays

Non-specific binding, the adherence of molecules other than the target analyte to the assay surface, can significantly compromise the accuracy and reliability of immunoassays by increasing background noise and reducing the signal-to-noise ratio. To mitigate this, various strategies involving the use of blocking agents and buffer modifications are employed.

Blocking agents are molecules used to saturate unoccupied binding sites on a solid phase, thereby preventing the non-specific adsorption of antibodies or other proteins. The choice of blocking agent can be critical, as different agents vary in their effectiveness depending on the specific application. patsnap.com Commonly used blocking agents include proteins such as Bovine Serum Albumin (BSA) and non-fat dry milk, as well as non-protein options like fish gelatin and synthetic polymers. patsnap.comkisker-biotech.com

Research has shown that casein and instantized dry milk are highly effective at inhibiting non-specific binding, often outperforming other proteins by reducing it by over 90% at lower concentrations. nih.gov BSA is also a widely used blocking agent, typically at concentrations of 1-5%. biossusa.com However, for applications involving phospho-specific antibodies, BSA is often preferred over milk-based blockers, as casein itself is a phosphoprotein and can lead to high background. biossusa.comstjohnslabs.com

Buffer modifications also play a crucial role in minimizing non-specific interactions. The addition of non-ionic detergents, such as Tween-20, at low concentrations (typically 0.01% to 0.1%) can disrupt hydrophobic interactions that contribute to non-specific binding. agilent.com Increasing the ionic strength of the buffer by adding salts like sodium chloride (NaCl) can also be effective in shielding charged interactions between proteins and the solid support. takarabio.com

Table 1: Comparison of Common Blocking Agents for Minimizing Non-Specific Binding

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5%Single purified protein, suitable for phospho-specific antibody applications. biossusa.comstjohnslabs.comCan be more expensive than milk-based blockers. researchgate.net
Non-Fat Dry Milk 1-5%Inexpensive and effective for many applications. biossusa.comContains phosphoproteins (casein) and biotin, which can interfere with certain assays. stjohnslabs.com
Casein 0.5-2%Highly effective at blocking, often superior to BSA and serums. thermofisher.comCan interfere with phospho-specific antibody detection. stjohnslabs.com
Fish Gelatin 0.1-1%Non-mammalian protein source, reduces cross-reactivity with mammalian antibodies. kisker-biotech.comMay not be as effective as BSA or milk in all situations. patsnap.com
Synthetic Polymers (e.g., PVP, PEG) VariesProtein-free, useful for assays with low protein tolerance. patsnap.comCan be more expensive and may require optimization. patsnap.com

Techniques for Covalent Immobilization of Recombinant Protein A/G, His to Solid Supports

Covalent immobilization of this compound to solid supports such as magnetic beads or chromatography resins offers a stable and reusable platform for antibody purification and immunoprecipitation (IP). Proper immobilization techniques are essential to ensure high binding capacity and to prevent the leaching of the protein during the experiment.

A common challenge in immunoprecipitation is the co-elution of the antibody heavy and light chains with the target antigen, which can interfere with downstream analyses like SDS-PAGE and mass spectrometry. bitesizebio.com To prevent this, the antibody can be covalently cross-linked to the Protein A/G on the solid support. This is typically achieved after the antibody has been captured by the Protein A/G. neb.com

Commonly used cross-linking agents include dimethyl pimelimidate (DMP) and bis(sulfosuccinimidyl)suberate (BS3). nih.gov Both reagents react with primary amines on the antibody and the Protein A/G to form stable amide bonds. nih.gov Studies have shown that while DMP cross-linking may result in a higher yield of the target protein, BS3 cross-linking generally leads to less non-specific binding. nih.govnih.gov The choice of cross-linker and the optimization of the cross-linking conditions are critical to balance the efficiency of antibody immobilization with the preservation of its antigen-binding activity. bitesizebio.com

Table 2: Comparison of Cross-linking Agents for Antibody Immobilization

Cross-linkerTarget Functional GroupKey Characteristics
Dimethyl pimelimidate (DMP) Primary aminesCan lead to higher target protein yield but may also increase non-specific binding. nih.govnih.gov
Bis(sulfosuccinimidyl)suberate (BS3) Primary aminesGenerally results in lower non-specific binding compared to DMP. nih.govnih.govresearchgate.net
Sulfo-SIAB Primary amines and sulfhydrylsAllows for a two-step preactivation method, leading to oriented immobilization and high yield. mdpi.com

The orientation of the immobilized this compound can significantly impact its antibody-binding capacity. Random covalent immobilization, which can occur through various functional groups on the protein surface, may result in a portion of the protein being oriented in a way that sterically hinders its binding sites. acs.org Site-specific conjugation, on the other hand, ensures a uniform orientation that maximizes the accessibility of the antibody-binding domains.

One effective method for site-specific immobilization involves introducing a unique functional group, such as a cysteine residue with a free sulfhydryl group, at a specific location on the recombinant protein, often at the C-terminus. acs.org This allows for a directed covalent linkage to a support that has been functionalized with a sulfhydryl-reactive group, such as a maleimide. acs.org Research has demonstrated that site-specifically conjugated Protein A exhibits a significantly higher antibody-binding capacity compared to randomly conjugated Protein A. For instance, one study reported a maximal static antibody-binding capacity of approximately 64 mg/g for a site-specifically conjugated adsorbent, compared to 31 mg/g for a randomly conjugated one. acs.org Another approach for His-tagged proteins is the use of vinyl sulfone-bearing surfaces, which react specifically with the imidazole (B134444) group of histidine residues, offering high density and specificity of immobilization. acs.org

Table 3: Impact of Immobilization Strategy on Antibody Binding Capacity of Protein A

Immobilization MethodReported Static Binding Capacity (mg antibody/g resin)Reported Dynamic Binding Capacity (mg antibody/g resin)
Site-Specific Conjugation ~64 acs.org~50 acs.org
Random Conjugation ~31 acs.org~26 acs.org

Considerations for Sample Preparation and Elution Protocols

The success of immunoprecipitation and affinity purification using this compound is also highly dependent on the methods used for preparing the sample and for eluting the bound molecules.

After the target protein has been captured, it needs to be eluted from the Protein A/G support. Elution can be performed under either denaturing or non-denaturing conditions, and the choice depends on the downstream application.

Denaturing elution is typically used when the biological activity of the protein does not need to be preserved, such as for analysis by SDS-PAGE or mass spectrometry. Denaturing conditions are achieved using strong chaotropic agents like 8 M urea (B33335) or 6 M guanidinium (B1211019) hydrochloride, or detergents like 2% hot sodium dodecyl sulfate (SDS). nih.gov These agents disrupt the protein structure, leading to the release of the bound molecules. While highly effective in achieving complete elution, these conditions irreversibly denature the protein. nih.govnih.gov

Non-denaturing elution is employed when the purified protein is intended for functional assays or further structural studies. This is typically achieved by disrupting the interaction between Protein A/G and the antibody. Common non-denaturing elution methods include using a high concentration of imidazole (at least 200 mM) to compete for binding to the His-tag, or lowering the pH of the buffer (e.g., to pH 2.5-3.0 with 0.1 M glycine-HCl). thermofisher.com While imidazole elution is generally gentle, low pH elution can sometimes lead to a partial loss of protein activity, although this can often be minimized by rapid neutralization of the eluate. nih.gov

Table 4: Comparison of Denaturing and Non-Denaturing Elution Methods

Elution ConditionTypical ReagentsEffect on ProteinSuitability
Denaturing 2% SDS (hot), 8 M Urea, 6 M Guanidinium-HCl nih.govComplete elution, irreversible denaturation of the protein. nih.govnih.govSDS-PAGE, mass spectrometry.
Non-Denaturing (Competitive) >200 mM Imidazole thermofisher.comGentle elution, preserves protein structure and function. nih.govFunctional assays, structural studies.
Non-Denaturing (Low pH) 0.1 M Glycine-HCl (pH 2.5-3.0) thermofisher.comEffective elution, may cause some loss of protein activity if not neutralized promptly. nih.govApplications where mild denaturation is acceptable or can be reversed.

Compatibility with Downstream Analytical Techniques (e.g., Mass Spectrometry)

The use of this compound in affinity purification is highly compatible with subsequent analysis by mass spectrometry (MS), a powerful technique for protein identification, characterization, and quantification. drugtargetreview.comgbiosciences.com However, direct analysis of the eluate is often not feasible due to the presence of interfering substances from the purification buffers. Methodological optimizations are required to ensure high-quality data.

A typical workflow involves purification of the target protein, followed by sample preparation and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). drugtargetreview.comacs.org After elution from the affinity resin—often achieved using a low pH buffer for the Protein A/G moiety or an imidazole gradient for the His-tag—the sample must be prepared to remove components that can suppress ionization or interfere with analysis. bio-rad.comnih.gov Common preparation steps include:

Buffer Exchange and Desalting: Elution buffers containing high concentrations of salts, detergents, or agents like imidazole must be replaced with a volatile buffer, such as ammonium acetate or ammonium bicarbonate, which is compatible with mass spectrometry. nih.gov This can be accomplished through dialysis, spin columns, or online buffer exchange techniques. bio-rad.comnih.gov

Protein Digestion: For protein identification and detailed characterization (e.g., mapping post-translational modifications), a "bottom-up" proteomics approach is common. gbiosciences.comnih.gov The purified protein is enzymatically digested, most frequently with trypsin, which cleaves proteins into smaller peptides of an ideal size for MS analysis. drugtargetreview.comgbiosciences.com

Reduction and Alkylation: To ensure complete digestion and improve sequence coverage, disulfide bonds within the protein are typically cleaved (reduction) and then permanently modified (alkylation) prior to the addition of trypsin.

Once prepared, the sample is often introduced into the mass spectrometer via a liquid chromatography system (LC-MS). drugtargetreview.com The peptides are separated on a reversed-phase column before being ionized and analyzed. gbiosciences.com Tandem mass spectrometry (MS/MS) can then be used to fragment the peptides, providing amino acid sequence information that allows for confident protein identification by searching against protein databases. drugtargetreview.comnih.gov

Intact mass analysis is another MS-based technique that is highly valuable for analyzing recombinant proteins. drugtargetreview.comagilent.com This method measures the molecular weight of the entire, undigested protein, providing rapid confirmation of the correct protein expression and the presence of any modifications. drugtargetreview.comagilent.com The integration of affinity purification with automated LC-MS systems has enabled high-throughput analysis, which is critical for monitoring product quality attributes during the development and manufacturing of recombinant therapeutic proteins. acs.org

Quantitative Assessment of Binding Capacity and Efficiency in Research Protocols

Binding Capacity refers to the amount of target protein that can be bound per unit volume of affinity resin. This is often expressed in milligrams of IgG per milliliter of resin. The theoretical capacity is high due to the multiple IgG-binding domains, but the dynamic or operational binding capacity is typically determined empirically under specific process conditions (e.g., flow rate, sample concentration).

Binding Efficiency is the percentage of the target protein in the initial sample that is successfully captured by the resin and subsequently recovered in the elution step. It is a measure of both capture and recovery.

Several methods are employed in research protocols to assess these parameters:

SDS-PAGE and Densitometry: A common method to qualitatively and semi-quantitatively assess efficiency involves analyzing samples from each stage of the purification process (crude lysate, flow-through, wash, and elution fractions) by SDS-PAGE. merckmillipore.com Staining the gel with dyes like Coomassie Brilliant Blue allows for visualization of the target protein. By comparing the amount of target protein in the flow-through and wash fractions to the amount recovered in the eluate, one can estimate the binding and elution efficiency. merckmillipore.com

Spectrophotometry: The concentration of protein in the initial sample and in the elution fractions can be measured by UV absorbance at 280 nm (A280). This allows for a straightforward calculation of yield and an estimation of efficiency, provided the protein's extinction coefficient is known and interfering substances are accounted for.

On-Particle Dye-Binding Assays: Rapid quantitation can be performed using dye-binding assays. For instance, a Coomassie Brilliant Blue (CBB) dye-binding assay can be used to quantify His-tagged proteins while they are still bound to the nickel-charged particles. promega.com The amount of bound CBB is proportional to the amount of bound protein, providing a quick method to screen for optimal expression and binding conditions without elution. promega.com

Chromatographic Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to accurately quantify the purified protein and assess its purity. lunanano.comnovusbio.comraybiotech.com

The binding specificity of Recombinant Protein A/G is a key determinant of its capacity and efficiency for purifying different antibodies. The fusion protein combines the binding profiles of Protein A and Protein G, although the exact specificities can vary slightly between commercial preparations.

Table 1. Representative IgG Binding Profile for Recombinant Protein A/G This table provides a general overview. Binding affinities can vary based on buffer conditions and the specific construct of the recombinant protein.

SpeciesIgG SubclassRelative Binding Affinity
Human IgG1+++
IgG2+++
IgG3+++
IgG4+++
IgA, IgE, IgM+/-
Mouse IgG1++
IgG2a+++
IgG2b+++
IgG3++
Rat IgG1+
IgG2a+++
IgG2b+
IgG2c+++
Other Cow, Goat, Sheep, Rabbit++ to +++

Key: +++ (Strong Binding), ++ (Medium Binding), + (Weak Binding), +/- (Variable or Very Weak Binding). Data compiled from multiple sources. bio-rad.comprospecbio.comnovusbio.comsigmaaldrich.com

Table 2. Example of a Binding Efficiency Calculation in a Research Protocol This table illustrates a hypothetical experiment to determine the binding and recovery efficiency of a monoclonal antibody (mAb) using this compound resin.

Purification StepFraction Volume (mL)Protein Conc. (mg/mL)Total Protein (mg)Percent of Total
Initial Sample (Load) 101.010.0100%
Flow-through 100.080.88%
Wash 1 50.040.22%
Wash 2 50.010.050.5%
Elution 24.28.484%
Calculated Binding Efficiency 92%
Calculated Recovery Efficiency 84%

Calculation Notes:

Binding Efficiency = (Total Protein in Load - Total Protein in Flow-through) / Total Protein in Load = (10.0 mg - 0.8 mg) / 10.0 mg = 92%.

Recovery Efficiency (Yield) = Total Protein in Elution / Total Protein in Load = 8.4 mg / 10.0 mg = 84%.

Future Directions and Emerging Research Avenues for Recombinant Protein A/g, His

Integration with Novel Automation and High-Throughput Platforms

The consistent performance and inherent properties of Recombinant Protein A/G, His make it exceptionally well-suited for integration into automated and high-throughput (HTP) workflows. The His-tag allows for standardized purification protocols, often using immobilized metal affinity chromatography (IMAC), which can be readily adapted for robotic liquid handling systems. biotage.com This synergy is pivotal for increasing productivity and reproducibility in protein purification. biotage.com

High-throughput platforms are being developed for various stages of biopharmaceutical research, from initial expression screening to advanced cell culture process monitoring. nih.govacs.org In these platforms, automated protein purification in a 96-well format is a critical step. acs.org For instance, the Oxford Protein Production Facility has developed a pipeline where His-tagged recombinant proteins are expressed in E. coli in 96-well plates and purified using Ni-NTA magnetic beads, a process handled by a liquid handling system. biotage.com Similarly, custom robotic platforms have been designed to automate gravity-fed affinity chromatography for purifying up to 96 samples simultaneously. biotage.com The robustness of the His-tag interaction is central to the success of these automated systems, enabling rapid screening of large numbers of antibody variants or culture conditions. tandfonline.com This automation of the entire value chain, from DNA preparation to protein purification and analysis, is crucial for handling the large panels of variants needed in modern therapeutic antibody development. nih.govtandfonline.com

Feature Relevance to Automation/HTP Research Finding
His-tag Enables standardized affinity purification protocols (e.g., IMAC, Ni-NTA beads). Automated systems use His-tag purification for screening protein expression in 96-well formats. biotage.com
Broad IgG Binding Allows for the capture of a wide range of monoclonal and polyclonal antibodies from various species. Ideal for HTP screening of antibody libraries or purification from diverse biological samples. novusbio.com
Recombinant Nature Ensures high purity and batch-to-batch consistency, which is critical for reproducible automated assays. Recombinant production in controlled environments like E. coli reduces variability. precisionantibody.comfrontiersin.org
Process Integration Can be seamlessly incorporated into multi-step automated workflows that include cell culture, purification, and analysis. Fully automated platforms have been established for all steps from DNA handling to protein analysis. nih.govtandfonline.com

Development of Advanced Fusion Proteins and Bioconjugates

The modular nature of this compound allows for its use as a scaffold for creating advanced fusion proteins and bioconjugates. By genetically fusing other functional domains to the Protein A/G, His core, researchers can create multifunctional reagents with novel applications. For example, fusing an enzyme (like horseradish peroxidase or alkaline phosphatase) or a fluorescent protein (like GFP) can create a single reagent for direct detection in immunoassays, eliminating the need for secondary antibodies and simplifying workflow.

The His-tag itself is a valuable component in this context, providing a reliable method for purifying the final, often complex, fusion protein. lubio.ch Furthermore, the principles of bioconjugation can be applied to chemically link Protein A/G, His to other molecules, such as toxins for targeted cell killing studies or to solid surfaces for the development of novel biosensors. The ability to produce these fusion proteins recombinantly ensures a consistent and renewable supply, which is a significant advantage over traditional chemical conjugation methods that can result in heterogeneous products. nih.gov

Rational Design and Engineering for Enhanced Specificity or Affinity

Rational design offers a powerful, hypothesis-driven approach to protein engineering, leveraging detailed knowledge of a protein's structure and function to introduce specific modifications. nih.govresearchgate.net This strategy is increasingly being applied to engineer proteins with improved properties, such as enhanced stability, affinity, or altered specificity. creative-biostructure.comnih.gov

For this compound, rational design can be used to modify the amino acid sequences of its IgG-binding domains. By using computational protein design and structural modeling, researchers can identify key residues at the interface between Protein A/G and the antibody Fc region. creative-biostructure.complos.org Site-directed mutagenesis can then be employed to introduce specific amino acid substitutions. nih.gov The goals of such engineering could include:

Altering Specificity: Modifying the binding sites to create variants that bind exclusively to a single antibody subclass (e.g., only human IgG1) or, conversely, to broaden its affinity to include immunoglobulins from species it does not currently bind well.

Enhancing Affinity: Introducing mutations that increase the binding strength (affinity) for specific antibodies. This could be particularly useful for purifying low-abundance antibodies or for developing more sensitive diagnostic assays.

Improving Stability: Engineering the protein to be more resistant to temperature, pH, or proteases, which would extend its shelf-life and utility in harsh experimental conditions. nih.gov

A key advantage of rational design is that it can significantly reduce the size of the library of mutants that need to be screened compared to random mutagenesis approaches like directed evolution. nih.gov

Engineering Goal Approach Potential Outcome
Enhanced Affinity Mutate key residues in the Fc-binding domains based on structural data. Higher sensitivity in immunoassays; more efficient antibody purification.
Altered Specificity Modify binding sites to favor or exclude certain IgG subclasses or species. Creation of highly specific purification tools for particular antibody isotypes.
Increased Stability Introduce mutations that improve protein folding and resistance to denaturation. Longer shelf-life and improved performance in a wider range of buffer conditions.

Role in Basic Immunological Research and Understanding Antibody Biology

This compound is a foundational tool in basic immunological research, primarily because of its ability to reliably bind and purify antibodies. mptbiotechs.comlunanano.com Antibodies are central to the adaptive immune response, and studying them is crucial for understanding disease mechanisms and vaccine efficacy. abyntek.com this compound facilitates this research in several ways.

It enables the efficient isolation of monoclonal or polyclonal antibodies from hybridoma supernatants, ascites fluid, or serum. prospecbio.com This purified antibody can then be used for a wide range of downstream applications, including structural studies, functional assays, and characterization of the immune response. mblintl.com For example, by isolating antibodies from a patient sample, researchers can investigate the specificity of the humoral response to a particular pathogen or autoantigen. abyntek.com

Furthermore, the protein is used extensively in immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) assays. In these techniques, Protein A/G (often immobilized on beads) is used to capture an antibody that is bound to its specific antigen, thereby allowing researchers to isolate and identify the antigen from a complex mixture like a cell lysate. This is a powerful method for studying protein-protein interactions and cellular pathways. mblintl.com

Expanding Utility in In Vitro Diagnostics Research and Assay Development

The unique properties of this compound make it highly valuable in the field of in vitro diagnostics. Its ability to bind a broad spectrum of IgG antibodies from various species is a significant asset in the development of immunoassays like the enzyme-linked immunosorbent assay (ELISA). lubio.chbetalifesci.com

In diagnostic research, Protein A/G, His can be used as a universal capture or detection agent for antibodies. For example, in a serological assay designed to detect patient antibodies against a specific viral antigen, the antigen can be coated on a plate. After the patient's serum is added, any bound antibodies can be detected using enzyme-conjugated Protein A/G, His. This approach simplifies assay design as a single detection reagent can be used for multiple antibody isotypes and subclasses. betalifesci.com

Moreover, recombinant proteins are increasingly used as standards and controls in diagnostic kits because they can be produced in large quantities with high purity and consistency. lubio.ch The reliability of this compound is critical for ensuring the accuracy and reproducibility of diagnostic tests used to detect infectious, autoimmune, or cancerous diseases. abyntek.combetalifesci.com As diagnostic platforms evolve, such as in the development of biosensors or seed amplification assays for proteinopathies, the utility of robust reagents like this compound is expected to grow. nih.gov

Q & A

Basic: How do I choose between Protein A and Protein G for antibody purification in mammalian systems?

Methodological Answer:
Protein A and Protein G exhibit differential binding affinities for antibody subclasses and species. For mammalian IgG purification:

  • Protein A preferentially binds human IgG1, IgG2, and IgG4, and shows strong affinity for rabbit, pig, and guinea pig IgG .
  • Protein G is superior for mouse IgG1, human IgG3, and antibodies from cow, goat, or sheep due to its extended binding repertoire .
    Experimental Design Tips:
  • Pre-screen antibody subclass using ELISA or Western blot.
  • Use a recombinant Protein A/G chimera (e.g., engineered to exclude albumin-binding domains) for broader species compatibility .

Basic: What are critical steps for optimizing His-tag purification of recombinant proteins?

Methodological Answer:
His-tag purification relies on immobilized metal affinity chromatography (IMAC). Key parameters include:

Expression System: Use E. coli for cytoplasmic proteins or P. pastoris for secreted proteins requiring glycosylation .

Lysis Buffer: Include 20–50 mM imidazole to reduce non-specific binding.

Elution Conditions: A gradient of 100–500 mM imidazole minimizes co-elution of contaminants. Validate purity via SDS-PAGE and Western blot with anti-His antibodies .

Troubleshooting: Low yield may result from incomplete lysis or tag inaccessibility—optimize sonication cycles or include Triton X-100 in lysis buffers .

Basic: How do I verify the structural integrity and functionality of recombinant Protein A/G, His post-purification?

Methodological Answer:

  • Structural Integrity:
    • Perform SDS-PAGE and Western blot using anti-His antibodies to confirm molecular weight and tag presence .
    • Use circular dichroism (CD) spectroscopy to assess secondary structure (e.g., α-helical content in Protein A/G) .
  • Functionality:
    • Validate antibody binding via surface plasmon resonance (SPR) or ELISA with IgG subclasses .

Advanced: How can I design a recombinant Protein A/G construct with a His-tag for tandem purification?

Methodological Answer:

Construct Design:

  • Place the His-tag at the N- or C-terminus to avoid steric hindrance with the IgG-binding domains .
  • Include a TEV protease cleavage site for tag removal if needed .

Validation:

  • Test binding capacity by immobilizing the protein on Ni-NTA resin and quantifying IgG retention via UV280 or Bradford assay .
  • Compare purification efficiency to commercial Protein A/G using SDS-PAGE and densitometry .

Advanced: How do I resolve low purity or aggregation issues in His-tagged Protein A/G purification?

Methodological Answer:

  • Aggregation Mitigation:
    • Add 5% glycerol or 0.5 M arginine to lysis buffers to stabilize solubility .
    • Use size-exclusion chromatography (SEC) post-IMAC to isolate monomers .
  • Contaminant Removal:
    • Apply a stepwise imidazole gradient (50–300 mM) to elute weakly bound host proteins .
    • Switch to a dual-tag system (e.g., His-tag + Strep-tag) for sequential purification .

Advanced: What methods assess the thermal stability of this compound for long-term storage?

Methodological Answer:

  • Thermal Shift Assay (TSA):
    • Monitor protein unfolding using SYPRO Orange dye. A 5°C shift in melting temperature (TmT_m) indicates instability .
    • Optimize buffer conditions (e.g., pH 7.4, 150 mM NaCl) to maximize TmT_m .
  • Long-Term Stability:
    • Store at −80°C in 20% glycerol. Avoid repeated freeze-thaw cycles by aliquoting .

Advanced: How can I analyze contradictory data in antibody binding efficiency with recombinant Protein A/G?

Methodological Answer:

  • Potential Causes:
    • Antibody subclass mismatch (e.g., Protein A fails to bind mouse IgG1) .
    • Competitive binding from serum albumin in unpurified samples .
  • Resolution Workflow:
    • Re-analyze antibody subclass via Western blot.
    • Pre-clear samples with albumin-specific resins.
    • Validate binding kinetics using SPR to calculate KDK_D values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.